molecular formula C7H7F3N2O B2767840 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde CAS No. 1006471-12-0

3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2767840
CAS No.: 1006471-12-0
M. Wt: 192.141
InChI Key: XSNKZBNXUKQTEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C7H7F3N2O. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-methyl-1H-pyrazole with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The resulting intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the desired aldehyde .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors, which can be useful in studying enzyme functions and developing new drugs.

    Medicine: Some derivatives of this compound exhibit biological activities such as anti-inflammatory, analgesic, and antimicrobial properties, making them candidates for drug development.

    Industry: It is used in the synthesis of herbicides and pesticides due to its ability to inhibit specific biological pathways in plants.

Mechanism of Action

The mechanism of action of 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde and its derivatives often involves the inhibition of specific enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. This interaction can lead to the inhibition of enzyme activity or receptor binding, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
  • 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 1-(2-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development and agrochemical applications .

Biological Activity

3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde (CAS: 1006471-12-0) is a pyrazole derivative that has garnered attention in various fields of medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroethyl group is known to enhance the pharmacological properties of compounds, making them more effective in biological systems. This article explores the biological activities associated with this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H7F3N2OC_7H_7F_3N_2O, with a molecular weight of 192.14 g/mol. The structure includes a pyrazole ring substituted with a trifluoroethyl group and an aldehyde functional group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC7H7F3N2OC_7H_7F_3N_2O
Molecular Weight192.14 g/mol
CAS Number1006471-12-0
Purity97%

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For example, compounds with similar structural motifs have shown inhibitory activity against key cancer targets such as BRAF(V600E) and EGFR. The incorporation of the trifluoroethyl group may enhance these effects through improved binding affinity and selectivity towards these targets .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism often involves the modulation of signaling pathways associated with inflammation, such as NF-κB .

Antibacterial and Antifungal Activity

Pyrazole derivatives have also demonstrated antibacterial and antifungal properties. For instance, related compounds have been tested against various bacterial strains and phytopathogenic fungi, showing moderate to excellent inhibitory effects . The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Synthesis and Evaluation

A study synthesized a series of pyrazole derivatives, including those with the trifluoroethyl group, to evaluate their biological activities. The synthesized compounds were tested for their ability to inhibit cell proliferation in various cancer cell lines. Notably, one derivative exhibited IC50 values significantly lower than standard chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The SAR studies on pyrazole derivatives indicate that the presence of electron-withdrawing groups like trifluoroethyl enhances biological activity by increasing lipophilicity and improving interactions with biological targets. A comparative analysis showed that modifications in the substituents on the pyrazole ring could lead to variations in potency against cancer cells .

Properties

IUPAC Name

3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-5-6(3-13)2-12(11-5)4-7(8,9)10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNKZBNXUKQTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.